molecular formula C14H26ClN B5027980 1-(1-adamantyl)-N,N-dimethylethanamine;hydrochloride CAS No. 33191-52-5

1-(1-adamantyl)-N,N-dimethylethanamine;hydrochloride

Cat. No.: B5027980
CAS No.: 33191-52-5
M. Wt: 243.81 g/mol
InChI Key: YSZVJUCTFAHDJB-UHFFFAOYSA-N
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Description

1-(1-Adamantyl)-N,N-dimethylethanamine;hydrochloride is a compound that belongs to the adamantane family Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and lipophilicity to the molecules

Properties

IUPAC Name

1-(1-adamantyl)-N,N-dimethylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N.ClH/c1-10(15(2)3)14-7-11-4-12(8-14)6-13(5-11)9-14;/h10-13H,4-9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZVJUCTFAHDJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)N(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33191-52-5
Record name Tricyclo[3.3.1.13,7]decane-1-methanamine, N,N,α-trimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33191-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-adamantyl)-N,N-dimethylethanamine;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and minimize the use of toxic reagents. For example, the use of formamide and hydrochloric acid in a two-step process has been reported to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

1-(1-Adamantyl)-N,N-dimethylethanamine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield adamantane oxides, while substitution can introduce various functional groups onto the adamantane cage .

Scientific Research Applications

1-(1-Adamantyl)-N,N-dimethylethanamine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-adamantyl)-N,N-dimethylethanamine;hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Adamantyl)-N,N-dimethylethanamine;hydrochloride is unique due to its specific structural modifications, which enhance its stability and lipophilicity compared to other adamantane derivatives .

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